N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a structurally complex molecule featuring a piperazine-carboxamide core linked to two distinct heterocyclic substituents: a 1,3-benzodioxolyl group and a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(21-14-3-4-15-16(11-14)30-12-29-15)26-9-7-25(8-10-26)18-6-5-17-22-23-19(13-1-2-13)27(17)24-18/h3-6,11,13H,1-2,7-10,12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRCCHCQQUXIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the triazolopyridazine moiety, and the piperazine carboxamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bonds . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the triazolopyridazine moiety can produce partially hydrogenated compounds .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of microtubule dynamics and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide |
|---|---|---|
| Core Structure | Piperazine-carboxamide | Piperazine-carboxamide |
| Substituent 1 | 1,3-Benzodioxolyl | 3-Chloro-5-(trifluoromethyl)pyridinyl |
| Substituent 2 | 3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | 3-Oxo-1,4-benzoxazinyl |
| Molecular Formula | Not explicitly provided (estimated: ~C₁₉H₁₈N₆O₃) | C₁₉H₁₇ClF₃N₅O₃ |
| Molecular Weight | Not explicitly provided (estimated: ~414 g/mol) | 455.8 g/mol |
| Potential Targets | CNS receptors, kinases | Antimicrobial agents, enzyme inhibitors |
Key Observations:
Substituent Effects :
- The target compound’s 1,3-benzodioxolyl group is electronically distinct from the 3-oxo-1,4-benzoxazinyl group in the comparator. Benzodioxolyl systems are associated with serotoninergic activity (e.g., paroxetine analogues), whereas benzoxazinyl groups are more common in antimicrobial scaffolds .
- The 3-cyclopropyl-triazolopyridazine substituent may enhance kinase-binding affinity compared to the comparator’s chloro-trifluoromethylpyridinyl group, which is often linked to metabolic stability and lipophilicity .
Physicochemical Properties :
- The comparator’s trifluoromethyl and chloro groups likely increase its logP (lipophilicity) versus the target compound, impacting membrane permeability and bioavailability.
Methodological Considerations for Similarity Assessment
Compound similarity evaluations rely on molecular descriptors (e.g., fingerprints, 3D shape) and biological activity profiles . For the target compound:
- Structural Similarity : The piperazine-carboxamide core aligns with kinase inhibitors and CNS drugs, but substituent divergence reduces Tanimoto similarity scores in fingerprint-based methods .
Research Findings and Implications
- Target Compound : Predicted to exhibit dual activity (CNS modulation and kinase inhibition) based on hybrid pharmacophores.
- Comparator (CAS: 866137-49-7) : Reported in antimicrobial and enzyme inhibition studies, highlighting the role of trifluoromethyl groups in enhancing metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
